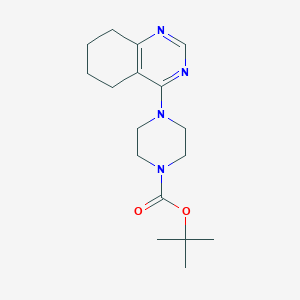![molecular formula C21H23N5O B12244957 2-Methyl-1-{4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B12244957.png)
2-Methyl-1-{4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-{4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one is a complex organic compound that features a pyrimidine and naphthyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common approach involves the following steps:
Formation of the Pyrimidine Moiety: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as using a Diels-Alder reaction followed by hydrogenation.
Formation of the Naphthyridine Moiety: This step involves the synthesis of the naphthyridine ring system, which can be achieved through various cyclization reactions.
Coupling Reactions: The pyrimidine and naphthyridine intermediates are then coupled using suitable reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-{4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-1-{4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . By inhibiting PKB, the compound can modulate various cellular processes, including proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methyl-1-{4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}propan-1-one include:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and have similar biological activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds exhibit a wide range of pharmacological activities, including antimicrobial and antifibrotic properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets and pathways.
Properties
Molecular Formula |
C21H23N5O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-methyl-1-[4-(6-pyrimidin-5-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H23N5O/c1-14(2)21(27)26-7-5-15(6-8-26)19-4-3-16-9-17(12-24-20(16)25-19)18-10-22-13-23-11-18/h3-4,9-15H,5-8H2,1-2H3 |
InChI Key |
NIVMIXSUVJZDPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CN=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12244875.png)
![3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12244879.png)
![2-[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12244887.png)
![2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12244891.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12244908.png)
![3-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B12244909.png)

![2-{1-[2-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12244917.png)
![1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one](/img/structure/B12244920.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine](/img/structure/B12244925.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-4,6-dimethoxypyrimidine](/img/structure/B12244926.png)
![6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine](/img/structure/B12244950.png)
![4-Ethyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-3-methylpyridazine](/img/structure/B12244953.png)
![2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}indolizine](/img/structure/B12244969.png)
